N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a thiophen-2-yl group and a 3,4-dichlorophenyl carboxamide moiety. The pyrrolo-pyrazine scaffold contributes to its planar aromatic structure, while the thiophene and dichlorophenyl substituents introduce distinct electronic and steric properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c19-13-6-5-12(11-14(13)20)21-18(24)23-9-8-22-7-1-3-15(22)17(23)16-4-2-10-25-16/h1-7,10-11,17H,8-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTZSYMPAFIAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the dichlorophenyl group: This is usually done via a nucleophilic substitution reaction, where the dichlorophenyl group is introduced to the core structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have focused on the design and synthesis of compounds similar to N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide for their anti-tubercular properties. In a study published in the Royal Society of Chemistry, a series of novel substituted compounds were evaluated against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . This indicates that derivatives of this compound could be further explored for their potential in treating tuberculosis.
Anti-Cancer Properties
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of derivatives that showed promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Compounds derived from similar structures demonstrated IC50 values as low as 0.98 μM against A549 cells, indicating potent anti-cancer activity . The introduction of specific structural motifs appears to enhance the antitumor effect, suggesting that this compound could serve as a scaffold for developing new anti-cancer agents.
Kinase Inhibition
Another significant application of this compound is its potential as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. A derivative demonstrated an IC50 value of 2.69 nM against JNK3 while showing selectivity over other kinases involved in neuronal apoptosis . This specificity makes it a candidate for further development in neuroprotective therapies.
Data Table: Summary of Applications
Biological Activity
N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dichlorophenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is attributed to several mechanisms:
- Antiparasitic Activity : The compound has shown promise in controlling parasitic infections. Research indicates that similar compounds with thiophene and pyrazine groups exhibit effective antiparasitic properties by disrupting the metabolic processes of parasites .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition of cell proliferation .
- Anti-inflammatory Effects : In vitro assays have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Tested Concentration (μM) | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiparasitic | Varies | 10.5 | |
| Anticancer (HCT-116) | 6.2 | 6.2 | |
| Anti-inflammatory (COX-2) | 0.04 | 0.04 |
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of various derivatives, including those related to this compound against Leishmania species. The compound demonstrated significant activity at concentrations lower than traditional treatments, indicating its potential for further development in parasitic disease management.
Case Study 2: Anticancer Activity
In a comparative study involving multiple compounds with similar structural features, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a notable reduction in cell viability at concentrations around 27.3 μM when compared to standard chemotherapeutic agents like cisplatin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Research Findings and Implications
Physicochemical Predictions
- Lipophilicity : The dichlorophenyl group likely confers higher logP values compared to furan- or nitro-substituted analogs, favoring blood-brain barrier penetration.
- Solubility : Moderate aqueous solubility is expected due to the carboxamide, though less than nitro/ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
